Ticlopidine hydrochloride Ticlopidine hydrochloride Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES.
See also: Ticlopidine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 53885-35-1
VCID: VC20745601
InChI: InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
SMILES: C1C[NH+](CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Cl-]
Molecular Formula: C14H15Cl2NS
Molecular Weight: 300.2 g/mol

Ticlopidine hydrochloride

CAS No.: 53885-35-1

Cat. No.: VC20745601

Molecular Formula: C14H15Cl2NS

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

Ticlopidine hydrochloride - 53885-35-1

CAS No. 53885-35-1
Molecular Formula C14H15Cl2NS
Molecular Weight 300.2 g/mol
IUPAC Name 5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
Standard InChI Key MTKNGOHFNXIVOS-UHFFFAOYSA-N
SMILES C1C[NH+](CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Cl-]
Canonical SMILES C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl

Chemical Composition and Physical Properties

Ticlopidine hydrochloride is chemically identified as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno [3,2-c] pyridine hydrochloride . It presents as a white crystalline solid with a molecular weight of 300.25. The compound displays excellent water solubility, dissolving freely in aqueous solutions where it self-buffers to a pH of approximately 3.6. Additionally, it dissolves readily in methanol, is sparingly soluble in methylene chloride and ethanol, exhibits slight solubility in acetone, and remains insoluble in buffer solutions with pH 6.3 .

Commercially, ticlopidine hydrochloride is available as 250 mg oral tablets. The formulation typically includes several inactive ingredients such as citric acid, magnesium stearate, microcrystalline cellulose, povidone, starch, and stearic acid. The tablet coating consists of hydroxypropylmethyl cellulose, polyethylene glycol, and titanium dioxide, with blue ink containing FD&C Blue #1 aluminum lake used for identification marking .

Pharmacological Mechanism of Action

Platelet Inhibition Mechanism

Ticlopidine hydrochloride functions as an inhibitor of platelet aggregation through a distinctive mechanism. When administered orally, the compound causes a time- and dose-dependent inhibition of both platelet aggregation and release of platelet granule constituents . The drug interferes with platelet membrane function by specifically inhibiting ADP-induced platelet-fibrinogen binding and subsequent platelet-platelet interactions .

Interestingly, the intact drug shows no significant in vitro activity at concentrations attained in vivo. Although analysis of urine and plasma indicates the presence of at least 20 metabolites, no specific metabolite that accounts for ticlopidine's activity has been successfully isolated .

Irreversibility of Effect

A key characteristic of ticlopidine hydrochloride's action is its irreversible effect on platelet function for the lifespan of the platelet. This irreversibility has been demonstrated both by persistent inhibition of fibrinogen binding after washing platelets ex vivo and by inhibition of platelet aggregation after resuspension of platelets in buffered medium . This property contributes to the drug's prolonged antiplatelet effect even after discontinuation.

Pharmacokinetics and Metabolism

Absorption and Bioavailability

After oral administration of a single 250 mg dose, ticlopidine hydrochloride is rapidly absorbed with peak plasma levels occurring approximately 2 hours post-dosing . The absorption rate exceeds 80%, and administration after meals results in a 20% increase in the area under the curve (AUC) of ticlopidine .

Age-Related Pharmacokinetic Differences

Significant age-related differences in ticlopidine pharmacokinetics have been documented. In a comparative study between young (mean age 28.6 years) and elderly (mean age 69.5 years) subjects, marked differences in drug disposition were observed after both single and multiple dosing .

After a single 250 mg dose, the mean AUC (0-12 h) was 1.11 μg·ml⁻¹·h in young subjects compared to 2.04 μg·ml⁻¹·h in elderly subjects (P = 0.002) . The mean elimination half-life (t₁/₂,z) values were 7.9 h and 12.6 h in young and elderly subjects, respectively (P = 0.01) .

With multiple dosing, steady-state plasma concentrations were attained after 14 days of ticlopidine administration. After the final dose on day 21, AUC values in elderly subjects were 2-3 times higher than those in young subjects (P < 0.001) . Interestingly, the plasma t₁/₂,z averaged 4.0 days for young subjects and 3.8 days for elderly subjects (P = 0.7) after multiple dosing .

Bioequivalence Parameters

Table 1 presents bioequivalence data comparing a generic ticlopidine formulation with the reference product Ticlid®:

ParameterTest*Reference†Ratio of Geometric Means (%)#90% Confidence Interval (%)#
AUC₀₋₇₂ (ng·h/mL)6911.96761.5103.085.3 – 124.4
AUC​ᵢₙₑ (ng·h/mL)7346.77824.492.985.6 – 100.9
Cₘₐₓ (ng/mL)1806.21711.3105.980.9 – 138.5
Tₘₐₓ (h)2.252.44--
T₁/₂ (h)22.523.1--

*Ticlopidine hydrochloride 250 mg tablets (AA Pharma Inc.)
†Ticlid® (ticlopidine hydrochloride) 250 mg tablets (Hoffmann-La Roche Ltd.)

Metabolism and Elimination

Unmetabolized ticlopidine represents a minor component in plasma after a single dose, but becomes the major component at steady-state . The drug undergoes extensive hepatic metabolism, with impaired hepatic function resulting in higher than normal plasma levels of unchanged ticlopidine after both single and multiple doses .

The significantly longer half-life and higher AUC values observed after multiple dosing likely reflect an increase in bioavailability after repeated dosing, saturation of metabolism, or insufficient analytical sensitivity to characterize the terminal elimination phase after a single dose .

Clinical Efficacy

Stroke Prevention Studies

Ticlopidine hydrochloride's efficacy in stroke prevention has been established through two major multicenter, randomized, double-blind clinical trials.

Ticlopidine Aspirin Stroke Study (TASS)

The TASS trial compared ticlopidine (250 mg twice daily) with aspirin (650 mg twice daily) in 3,069 patients (1,987 men, 1,082 women) who had experienced stroke precursors such as transient ischemic attack, transient monocular blindness, reversible ischemic neurological deficit, or minor stroke .

Over the study duration (2-5 years), ticlopidine significantly reduced the risk of fatal and nonfatal stroke by 24% (p = 0.011) compared to aspirin, from 18.1 to 13.8 per 100 patients followed for 5 years . During the first year, when stroke risk is highest, the reduction in stroke risk compared to aspirin was 48%, with similar reductions observed in both men and women .

Coronary Artery Stent Thrombosis Prevention

Ticlopidine's ability to reduce thrombotic events after coronary artery stent placement has been studied in five randomized trials, including one large-scale study (Stent Anticoagulation Restenosis Study or STARS) and four smaller studies . These trials demonstrated efficacy when ticlopidine was administered at 250 mg twice daily in combination with ASA (dose range from 100 mg twice daily to 325 mg once daily) .

Adverse Effects Profile

Common Adverse Reactions

The incidence rates of adverse reactions from multicenter, controlled clinical trials comparing ticlopidine hydrochloride with placebo and aspirin over study periods of up to 5 years are presented in Table 2:

EventTiclopidine HCl (n = 2048) IncidenceASA (n = 1527) IncidencePlacebo (n = 536) Incidence
Diarrhea12.5% (6.3%)*5.2% (1.8%)4.5% (1.7%)
Nausea7.0% (2.6%)6.2% (1.9%)1.7% (0.9%)
Dyspepsia7.0% (1.1%)9.0% (2.0%)0.9% (0.2%)
Rash5.1% (3.4%)1.5% (0.8%)0.6% (0.9%)
GI Pain3.7% (1.9%)5.6% (2.7%)1.3% (0.4%)
Neutropenia2.4% (1.3%)0.8% (0.1%)1.4% (0.4%)
Purpura---

*Percentages in parentheses indicate rates considered probably drug-related by the investigator

Gastrointestinal symptoms, particularly diarrhea, represent the most common adverse effects associated with ticlopidine hydrochloride. Neutropenia is a concerning adverse effect that occurs at a higher rate than with aspirin.

Drug Interactions

Ticlopidine hydrochloride exhibits several significant drug interactions that require clinical consideration:

Key Drug Interactions

Interacting DrugEffect of Interaction
Antipyrine and hepatic microsomal enzyme substrates30% increase in t₁/₂ of antipyrine. Dose adjustment needed when starting or stopping ticlopidine
Theophyllinet₁/₂ increased from 8.6 to 12.2 hours with comparable reduction in total plasma clearance
DigoxinApproximately 15% reduction in digoxin plasma levels (minimal impact on efficacy expected)
CimetidineChronic administration induced a 50% reduction in clearance of a single dose of ticlopidine
Antacids20% decrease in ticlopidine plasma level when administered after antacids
PhenobarbitalNo significant interaction reported
PhenytoinSeveral cases of elevated phenytoin plasma levels with associated somnolence and lethargy reported following coadministration

Dosage and Administration

The standard dosage of ticlopidine hydrochloride for stroke prevention is 250 mg twice daily, as used in the major clinical trials . The onset of antiplatelet effect can be detected within 2 days of administration at this dosage, with maximum platelet aggregation inhibition achieved 8 to 11 days following initiation of treatment .

Ticlopidine is typically administered with food to enhance absorption, resulting in an approximately 20% increase in bioavailability . Due to the age-related differences in pharmacokinetics, careful monitoring may be warranted in elderly patients, who demonstrate significantly higher plasma concentrations .

Multiple bioequivalence studies have been conducted to compare generic ticlopidine formulations with the reference product. In a single-dose, balanced, crossover, double-blind design study, 24 healthy male volunteers were administered either a generic ticlopidine hydrochloride formulation or the reference product Tiklid (one tablet containing 250 mg) . Plasma concentrations were monitored over a 24-hour period using a validated HPLC method with UV detection, capable of detecting concentrations as low as 5 ng/ml .

The bioequivalence parameters demonstrated that the generic formulation met the required criteria for bioequivalence to the reference product, as shown in Table 1 earlier in this review .

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